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Compound of Interest

Compound Name: Delgocitinib

Cat. No.: B607049

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of
the delgocitinib drug substance. Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor that
has demonstrated efficacy in the treatment of inflammatory skin conditions such as atopic
dermatitis and chronic hand eczema. A thorough understanding of its physicochemical
characteristics is paramount for formulation development, quality control, and regulatory
submissions.

Chemical Identity and Structure

Delgocitinib is a synthetic small molecule with a complex heterocyclic structure.

IUPAC Name: 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-
diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile[1]

CAS Number: 1263774-59-9[1]

Molecular Formula: C16H18NeO[1][2][3]

Molecular Weight: 310.35 g/mol [2][3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of delgocitinib.
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Property Value Reference

Molecular Weight 310.35 g/mol [2][3]

Not publicly available. A
Japanese regulatory report
Melting Point indicates the melting point has [3]
been determined, but the value
is redacted.[3]

pKa (Strongest Basic) 6.43 (Predicted) [4]

pKa (Strongest Acidic) 9.14 (Predicted) [4]

LogP 1.29 (ALOGPS), 0.65 "
(ChemAxon)

Aqueous Solubility 0.552 mg/mL (Predicted) [4]

Solubility in DMSO > 58 mg/mL

Solubility in Ethanol 6 mg/mL [5]

Solubility in Water 3 mg/mL [5]

Crystal Structure

Delgocitinib has been characterized in its crystalline form. An X-ray crystallographic study of
delgocitinib in complex with JAK3 has been reported.

Crystal System Orthorhombic

Space Group P21212:

Unit Cell Dimensions a=53.782 A, b=65.409 A, c =83.646 A
Angles a =90.00°, B = 90.00°, y = 90.00°

A patent application also describes various crystalline polymorphs of delgocitinib, designated
as Forms DL1 through DL13, and a hydrochloride salt. These forms were characterized by X-
ray powder diffraction (XRPD).
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Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of
physicochemical properties. The following sections outline the standard experimental protocols
for key parameters.

Melting Point Determination (Differential Scanning
Calorimetry)

Sample Preparation DSC Analysis Data Analysis
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Figure 1. Workflow for Melting Point Determination by DSC.

Methodology: The melting point of delgocitinib can be determined using Differential Scanning
Calorimetry (DSC). A small, accurately weighed sample of the drug substance (typically 2-5
mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
The sample and reference pans are placed in the DSC instrument and heated at a constant
rate, for example, 10 °C per minute, under a nitrogen purge. The instrument records the
difference in heat flow required to maintain the sample and reference at the same temperature.
The melting point is determined as the onset temperature of the endothermic peak in the
resulting thermogram.

Solubility Determination (Shake-Flask Method with
HPLC Analysis)
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Figure 2. Workflow for Solubility Determination by Shake-Flask Method.

Methodology: The thermodynamic equilibrium solubility of delgocitinib is determined using the
shake-flask method. An excess amount of the solid drug substance is added to a known
volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container. The
mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25 °C or 37
°C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached. After
equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 um) to
remove undissolved solids. The concentration of delgocitinib in the clear filtrate is then
determined by a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection, against a standard calibration curve.

pKa Determination (Potentiometric Titration)
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Figure 3. Workflow for pKa Determination by Potentiometric Titration.
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Methodology: The acid dissociation constant (pKa) of delgocitinib can be determined by
potentiometric titration. A known concentration of the drug substance is dissolved in a suitable
solvent system, often a co-solvent mixture (e.g., methanol/water) for compounds with low
aqueous solubility. The solution is then titrated with a standardized solution of a strong acid
(e.g., HCI) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously
using a calibrated pH electrode as a function of the volume of titrant added. The pKa value is
determined from the titration curve by identifying the pH at the half-equivalence point, where

half of the compound is in its ionized form.

LogP Determination (Shake-Flask Method)

Analysis
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Figure 4. Workflow for LogP Determination by the Shake-Flask Method.

Methodology: The octanol-water partition coefficient (LogP) of delgocitinib is determined using
the shake-flask method. A known amount of delgocitinib is dissolved in a biphasic system of
n-octanol and water (or a suitable buffer, typically at pH 7.4, to determine LogD) that have been
pre-saturated with each other. The mixture is shaken vigorously for a period sufficient to allow
for equilibrium partitioning of the drug between the two phases. After shaking, the mixture is
allowed to stand until the two phases have completely separated. The concentration of
delgocitinib in both the n-octanol and the aqueous phase is then determined using a suitable
analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of
the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the

logarithm (base 10) of this ratio.
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Mechanism of Action: JAK-STAT Signaling Pathway
Inhibition

Delgocitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of
enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-
STAT signaling pathway, which transduces signals from various cytokines and growth factors
involved in inflammation and immune responses. By blocking JAK activity, delgocitinib

prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription
(STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.
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Figure 5. Delgocitinib Inhibition of the JAK-STAT Signaling Pathway.
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This comprehensive physicochemical profile of delgocitinib provides essential data for
researchers and professionals involved in the development and characterization of this
important therapeutic agent. The detailed experimental protocols offer a foundation for

consistent and reliable data generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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